N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of “N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide” involves a multistep process. The starting materials are 6-ethoxy-3-methylbenzo[d]thiazol-2-amine, 1-naphthoic acid, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). The reaction is carried out in a mixture of dichloromethane and pyridine, and the product is isolated by precipitation in acetonitrile.Molecular Structure Analysis
The compound has a molecular formula of C23H19N3O2S and a molecular weight of 417.47 g/mol. The NMR spectra show the characteristic peaks of the naphthamide and thiazole rings, confirming the structure of the compound.Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Mechanism of Action
Additionally, benzothiazole derivatives have been synthesized and studied for their anti-inflammatory properties . The key mechanism of action of these compounds involves the suppression of the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown interactions with various enzymes and proteins
Molecular Mechanism
It would be interesting to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-5-22-11-6-7-13-14(9-11)23-16(19(13)3)17-15(21)12-8-10(2)20(4)18-12/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPGHCYEWMIUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C(=C3)C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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